Cas no 93-15-2 (Methyl Eugenol)

Methyl Eugenol structure
Methyl Eugenol structure
Nombre del producto:Methyl Eugenol
Número CAS:93-15-2
MF:C11H14O2
Megavatios:178.227663516998
MDL:MFCD00008652
CID:34690
PubChem ID:24857155

Methyl Eugenol Propiedades químicas y físicas

Nombre e identificación

    • Methyl eugenol
    • TIMTEC-BB SBB007916
    • 1-(3,4-Dimethoxyphenyl)-2-propene
    • 1,2-dimethoxy-4-(2-propenyl)-benzen
    • 1,2-Dimethoxy-4-allylbenzene
    • 1,3,4-Eugenol methyl ether
    • 4-allyl-1,2-dimethoxy-benzen
    • 4-Allyl-1,2-dimethyoxybenzene
    • 4-Allyl-1,2-dimethoxybenzene
    • 3-(3,4-Dimethoxyphenyl)-1-propene
    • Allyl-3,4-dimethoxybenzene
    • Eugenol methyl ether
    • 1,2-dimethoxy-4-(2-propen-1-yl)benzene
    • 1,2-DiMethoxy-4-(2-propenyl)benzene
    • 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
    • 1-allyl-3,4-dimethoxybenzene
    • 3,4-dimethoxyallylbenzene
    • 3-METHYLEUGENOL
    • 4-Allylveratrol
    • 4-allylveratrole
    • Allyl veratrole
    • FEMA 2475
    • femanumber2475
    • LEVO-ROSE OXIDE
    • O-Methyleugenol
    • [ "" ]
    • Methyleugenol
    • Eugenyl methyl ether
    • Methyl eugenol ether
    • Veratrole methyl ether
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)-
    • Methyl eugenyl ether
    • O-Methyl eugenol
    • 4-allyl-1,2-dimethoxy-benzene
    • Benzene, 4-allyl-1,2-dimethoxy-
    • ENT 21040
    • 1-(3,4-Dimethoxyphe
    • 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
    • Benzene, 4-allyl-1,2-dimethoxy- (8CI)
    • Veratrole, 4-allyl- (6CI)
    • 3,4-Dimethoxy-1-(2-propenyl)benzene
    • 3-(3,4-Dimethoxyphenyl)propene
    • Chavibetol methyl ether
    • Methylchavibetol
    • NSC 209528
    • NSC 8900
    • MLS001333206
    • MLS001333205
    • SMR000112378
    • MLS001065600
    • MLSMR
    • Methyl Eugenol
    • MDL: MFCD00008652
    • Renchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
    • Clave inchi: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C(OC)=CC(CC=C)=CC=1
    • Brn: 1910871

Atributos calculados

  • Calidad precisa: 178.09938g/mol
  • Carga superficial: 0
  • XLogP3: 2.5
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 4
  • Masa isotópica única: 178.09938g/mol
  • Masa isotópica única: 178.09938g/mol
  • Superficie del Polo topológico: 18.5Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 156
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Peso molecular: 178.23
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Olor: Mild-spicy, slightly herbal odor
  • Vapor Density: greater than 1.0 (NTP, 1992) (Relative to Air)
  • Stability Shelf Life: Stable to air, heat and light.
  • Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
  • Taste: BITTER, BURNING TASTE
  • Color / forma: Oil
  • Denso: 1.036 g/mL at 25 °C(lit.)
  • Punto de fusión: −4 °C (lit.)
  • Punto de ebullición: 254-255 °C(lit.)
  • Punto de inflamación: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • índice de refracción: n20/D 1.534(lit.)
  • Disolución: 0.5g/l
  • Coeficiente de distribución del agua: Insoluble
  • Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 18.46000
  • Logp: 2.43230
  • índice de refracción: Index of refraction = 1.5340 at 20 °C/D
  • Olor: Mild-spicy, slightly herbal odor
  • Merck: 6073
  • Disolución: Insoluble in water, soluble in ethanol.
  • Presión de vapor: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)
  • FEMA: 2475

Methyl Eugenol Información de Seguridad

  • Símbolo: GHS07 GHS08
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H315,H319,H335,H351
  • Declaración de advertencia: P261,P281,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:1
  • Código de categoría de peligro: 22-36/37/38-40
  • Instrucciones de Seguridad: S26-S36/37/39
  • Rtecs:CY2450000
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R22; R36/37/38; R40
  • Condiciones de almacenamiento:2-8°C
  • Toxicidad:LD50 orally in rats: 1560 mg/kg (Jenner)

Methyl Eugenol Datos Aduaneros

  • Código HS:29093090
  • Datos Aduaneros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Methyl Eugenol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM255842-500g
4-Allyl-1,2-dimethoxybenzene
93-15-2 95%
500g
$215 2022-06-09
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2901-20mg
Methyl Eugenol
93-15-2 ≥98%
20mg
¥100元 2023-09-15
TRC
M303015-10mg
Methyleugenol
93-15-2
10mg
$110.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M21421-20mg
Methyl Eugenol
93-15-2
20mg
¥98.0 2021-09-08
Enamine
EN300-698375-25.0g
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
93-15-2 95.0%
25.0g
$35.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-232373-5g
4-Allyl-1,2-dimethoxybenzene,
93-15-2 ≥98%
5g
¥181.00 2023-09-05
Enamine
EN300-698375-0.1g
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
93-15-2 95.0%
0.1g
$19.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1360-25ML
4-Allyl-1,2-dimethoxybenzene
93-15-2 >98.0%(GC)
25ml
¥190.00 2024-07-12
TRC
M303015-100mg
Methyleugenol
93-15-2
100mg
$597.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1360-25ml
Methyl Eugenol
93-15-2 98.0%(GC)
25ml
¥180.0 2022-06-10

Methyl Eugenol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  40 °C
1.2 17 h, 40 °C
Referencia
Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds
Krall, Eric M.; Serum, Eric M.; Sibi, Mukund P.; Webster, Dean C., Green Chemistry, 2018, 20(13), 2959-2966

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
Synthesis and functionality of eugenol-based polyacetylenes
Rahim, E. A.; Sanda, F., Journal of Physics: Conference Series, 2019, 1242,

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Potassium carbonate ;  rt → 155 °C
1.2 5.5 h, 155 °C; 0.5 h, 155 °C
Referencia
Synthesis of methyleugenol with dimethyl carbonate as methylating agent
Sun, Li-yuan; Zhu, Kai, Linchan Huaxue Yu Gongye, 2013, 33(2), 139-143

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Referencia
Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process
Gonzalez-Martinez, Daniel; Gotor, Vicente; Gotor-Fernandez, Vicente, Advanced Synthesis & Catalysis, 2019, 361(11), 2582-2593

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 2 h, reflux
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Synthesis method of eugenol methyl ether as flavoring agent
, China, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 60 °C
Referencia
Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents
Schumann, Herbert; Kaufmann, Jens; Schmalz, Hans-Guenther; Boettcher, Andreas; Gotov, Battsengel, Synlett, 2003, (12), 1783-1788

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Potassium fluoride ;  3 h, 0.25 MPa, 200 °C
Referencia
Method for preparing methyleugenol via methylation of eugenol with dimethyl carbonate
, China, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min
1.2 30 min; 1 h, 103 °C
Referencia
Synthesis of new fused ring sultone from eugenol and its derivatives
Sudarma, I. M.; Hidayati, R.; Darmayanti, M. G., Rasayan Journal of Chemistry, 2020, 13(2), 1193-1198

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 60 °C
Referencia
Substituted dihydronaphthalenes as efflux pump inhibitors of Staphylococcus aureus
Thota, Niranjan; Reddy, Mallepally V.; Kumar, Ashwani; Khan, Inshad A.; Sangwan, Payare L.; et al, European Journal of Medicinal Chemistry, 2010, 45(9), 3607-3616

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt; overnight, rt
1.2 1.5 h, rt; 3 h, 110 - 120 °C
Referencia
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Diglyme ;  4 h, 150 - 155 °C
Referencia
Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts
Maras, Nenad; Polanc, Slovenko; Kocevar, Marijan, Acta Chimica Slovenica, 2010, 57(1), 29-36

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
Referencia
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Referencia
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  5 h, 160 °C
Referencia
An example of using dimethyl carbonate as an environmentally benign methylating reagent
Phan, Thanh Binh; Le, Ngoc Thuc; Nguyen, Thi Thu Trang; Nguyen, Viet Tu; Nguyen, Thi Ngat, Tap Chi Hoa Hoc, 2011, 49(6), 680-684

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Referencia
Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity
Maurya, Rakesh; Ahmad, Ausaf; Gupta, Prasoon; Chand, Kailash; Kumar, Manmeet; et al, Medicinal Chemistry Research, 2011, 20(2), 139-145

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride
Referencia
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; Yuan, Tien-Min; Kobayashi, Yuichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water
Referencia
Total Synthesis of (±)-Codeine Through 1,3-Dipolar Cycloaddition
Erhard, Thomas, 2011, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 1 h, 20 °C; 1 h, 20 °C; 1 h, 20 °C → 40 °C
Referencia
Process for preparation of eugenol methyl ether
, China, , ,

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  6 h, 170 °C
Referencia
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis
Ouk, Samedy; Thiebaud, Sophie; Borredon, Elisabeth; Le Gars, Pierre, Green Chemistry, 2002, 4(5), 431-435

Synthetic Routes 22

Condiciones de reacción
1.1 Solvents: Acetone ;  24 h, 60 °C
Referencia
Preparation of dihydronaphthalene derivatives as efflux pump inhibitors for treatment of infection
, India, , ,

Synthetic Routes 23

Condiciones de reacción
1.1 Catalysts: Copper(II) 2-ethylhexanoate ,  5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ;  18 h, rt
Referencia
Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis
Tlahuext-Aca, Adrian; Candish, Lisa; Garza-Sanchez, R. Aleyda; Glorius, Frank, ACS Catalysis, 2018, 8(3), 1715-1719

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Methyl Eugenol Raw materials

Methyl Eugenol Preparation Products

Methyl Eugenol Proveedores

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-15-2)Methyl Eugenol
Número de pedido:JH109
Estado del inventario:in Stock
Cantidad:25kg
Pureza:98.00%
Información sobre precios actualizada por última vez:Monday, 8 January 2024 17:37
Precio ($): negotiated

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